(S)-(1,4-Dioxan-2-yl)methanol
Overview
Description
(S)-(1,4-Dioxan-2-yl)methanol is an organic compound characterized by a dioxane ring substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1,4-Dioxan-2-yl)methanol typically involves the reaction of 1,4-dioxane with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include water or alcohols.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products:
Oxidation: Formation of (S)-(1,4-Dioxan-2-yl)aldehyde or (S)-(1,4-Dioxan-2-yl)carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(S)-(1,4-Dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a stabilizing agent for biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(1,4-Dioxan-2-yl)methanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a nucleophile, participating in reactions with electrophilic species. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
(S)-(1,4-Dioxan-2-yl)methanol can be compared with other similar compounds such as:
1,4-Dioxane: A structurally similar compound but lacks the methanol group.
Methanol: A simple alcohol with different chemical properties and applications.
Ethanol: Another simple alcohol, often used as a solvent and in various industrial applications.
Uniqueness: The presence of both the dioxane ring and the methanol group in this compound imparts unique chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[(2S)-1,4-dioxan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659048 | |
Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406913-93-7 | |
Record name | (2S)-1,4-Dioxane-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406913-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(1,4-Dioxan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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